molecular formula C7H9N3O2 B14026396 2-Cyano-N-(cyclopropylcarbamoyl)acetamide CAS No. 61600-96-2

2-Cyano-N-(cyclopropylcarbamoyl)acetamide

Cat. No.: B14026396
CAS No.: 61600-96-2
M. Wt: 167.17 g/mol
InChI Key: ILLDRLITJRLXED-UHFFFAOYSA-N
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Description

2-Cyano-N-(cyclopropylcarbamoyl)acetamide (CAS 61600-96-2) is a synthetic organic compound with the molecular formula C 7 H 9 N 3 O 2 and a molecular weight of 167.17 g/mol . This molecule features a cyanoacetamide backbone, a structure known for its versatility in organic synthesis and as a building block for more complex molecules . The cyclopropylcarbamoyl substituent introduces a strained cyclopropane ring, a motif widely used in medicinal chemistry and agrochemical research to modulate biological activity and metabolic stability . As a high-purity building block, this compound is valuable for researchers developing novel pharmaceutical candidates, particularly in synthesizing heterocyclic compounds or molecules designed to probe specific biological pathways. The presence of both hydrogen bond donor and acceptor groups in its structure influences its binding properties and reactivity. Researchers should handle this material with appropriate safety precautions. This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61600-96-2

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-cyano-N-(cyclopropylcarbamoyl)acetamide

InChI

InChI=1S/C7H9N3O2/c8-4-3-6(11)10-7(12)9-5-1-2-5/h5H,1-3H2,(H2,9,10,11,12)

InChI Key

ILLDRLITJRLXED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the reaction of 2-cyanoacetamide derivatives with cyclopropylurea or cyclopropylcarbamoyl precursors under controlled conditions. The synthetic routes often include:

  • Formation of 2-cyano-2-oximino-acetamide derivatives as intermediates.
  • Alkylation or carbamoylation steps using cyclopropyl-containing reagents.
  • Use of bases such as sodium hydride or alkali metal salts to facilitate nucleophilic substitution.
  • Recrystallization and purification steps to isolate the final product.

Specific Example from Patent Literature

According to a Canadian patent (CA1070325A), the preparation of 2-Cyano-N-cyclopropylcarbamoyl-2-methoxyiminoacetamide involves the following:

  • Starting with cyclopropylurea as a key reagent.
  • Reacting with 2-cyano-2-methoxyimino-acetamide in tetrahydrofuran (THF).
  • Using sodium hydride as a base to generate the reactive intermediate.
  • Addition of methoxymethyl isocyanate dropwise at 50°C.
  • Subsequent acidification and filtration yield the product, which is purified by recrystallization from ethanol.

This method yields a product melting at approximately 148.5-149°C with a high purity level after recrystallization.

Alternative Preparation via Alkylation of 2-Cyano-2-oximino-acetamide

A US patent (US4841086A) describes a process for preparing 2-cyano-2-oximino-acetamide derivatives, which can be adapted for the synthesis of this compound:

  • The process involves reacting 2-cyano-2-oximino-acetamide salts with alkylating agents such as dimethyl sulfate.
  • The alkali metal salts of 2-cyano-2-oximino-acetamide are prepared by reacting cyanoacetamide with alkyl nitrites (e.g., isoamyl nitrite) and alkali metal alcoholates (e.g., sodium ethylate) in alcohol solvents at 0–20°C.
  • The alkylation reaction is conducted at 0–100°C, preferably 60–120°C, in the presence of bases and organic solvents like acetone.
  • The reaction can be carried out with or without isolation of intermediate salts.
  • The final products are isolated by conventional methods such as filtration and recrystallization.

This process is advantageous for its use of readily accessible starting materials and relatively mild reaction conditions.

Reaction Conditions and Yields

Method Description Key Reagents Reaction Conditions Yield (%) Melting Point (°C) Notes
Cyclopropylurea + 2-cyano-2-methoxyimino-acetamide Cyclopropylurea, NaH, methoxymethyl isocyanate THF, 50°C, acid workup ~90% 148.5 - 149 Recrystallization from ethanol
Alkylation of 2-cyano-2-oximino-acetamide salts Cyanoacetamide, isoamyl nitrite, sodium ethylate, dimethyl sulfate 0-100°C, acetone solvent Not specified Not specified Mild conditions, scalable process

Mechanistic Insights and Optimization

Research from the University of Bristol highlights that cyclopropylureas and related cyclopropylcarbamoyl compounds undergo nucleophilic addition and carbonylative cyclisation reactions under palladium catalysis, which may be relevant for advanced synthetic modifications of this compound derivatives. Although this research focuses more on ring formation and heterocyclic synthesis, it underscores the importance of reaction conditions and catalyst selection in optimizing yields and selectivity.

Purification and Characterization

  • Recrystallization from absolute ethanol or suitable solvents is the preferred method for purification, yielding crystalline products with sharp melting points.
  • Melting points typically range from 148°C to 165°C depending on substituents and purity.
  • Characterization includes melting point determination, IR spectroscopy (noting characteristic cyano and amide bands), and sometimes NMR spectroscopy for structural confirmation.

Summary of Research Outcomes

  • The preparation of this compound is well-established via nucleophilic substitution and alkylation strategies.
  • The use of cyclopropylurea and related carbamoyl reagents in the presence of bases like sodium hydride is effective.
  • Alkylation of 2-cyano-2-oximino-acetamide salts provides an alternative route with mild conditions and accessible reagents.
  • Purification by recrystallization yields high-purity products suitable for fungicidal applications.
  • Reaction parameters such as temperature, solvent, and base choice significantly influence yield and purity.
  • Advanced mechanistic studies suggest potential for further synthetic elaboration via catalytic cyclisation reactions.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cyanoacetamide derivatives vary primarily in the substituents attached to the nitrogen atom. Key structural analogs and their distinguishing features are summarized below:

Compound Substituent Key Structural Features
2-Cyano-N-(cyclopropylcarbamoyl)acetamide Cyclopropylcarbamoyl Cyclopropane ring introduces ring strain and metabolic stability; carbamoyl enhances polarity.
2-Cyano-N-cyclohexyl-acetamide (3c) Cyclohexyl Bulky cyclohexyl group increases hydrophobicity; may reduce solubility in polar solvents .
2-Cyano-N-(2-nitro-phenyl)-acetamide (3g) 2-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity; may improve reactivity in nucleophilic substitutions .
2-Cyano-N-[2-(2-methoxy-phen氧)-ethyl]-acetamide (3i) 2-Methoxyphenoxyethyl Ether and methoxy groups improve solubility; aromatic ring enables π-π interactions .
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) Pyridinyl Nitrogen heterocycle enhances coordination with metal ions; potential for catalytic or medicinal applications .
2-Cyano-N-(ethylcarbamoyl)acetamide Ethylcarbamoyl Ethyl group balances hydrophobicity; carbamoyl moiety retains hydrogen-bonding capacity .

Physicochemical Properties

Key physical and chemical properties of selected analogs are compared below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound ~183 (estimated) Not reported Moderate in polar solvents Susceptible to ring-opening under acidic conditions
2-Cyano-N-[(methylamino)carbonyl]acetamide 141.13 202.5 Low in water; soluble in DMSO Stable except with strong oxidizers .
2-Cyano-N-(4-methylphenyl)acetamide 174.20 N/A Low in water; soluble in acetone Stable under inert atmospheres .
2-Cyano-N-(pyridin-2-yl)acetamide 175.18 >250 High in DMF Thermal stability confirmed via TGA .

Chemical Reactivity

  • Nucleophilic Substitution : Electron-deficient analogs (e.g., 3g with nitro groups) undergo faster nucleophilic attacks, useful in coupling reactions .
  • Coordination Chemistry : Pyridinyl derivatives (e.g., 3k) form stable complexes with transition metals, relevant in catalysis .
  • Heterocyclic Synthesis: Cyanoacetamides serve as precursors for pyridines, pyrimidines, and thiazoles .

Biological Activity

2-Cyano-N-(cyclopropylcarbamoyl)acetamide is a compound that has garnered attention in pharmacological research due to its notable biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl isocyanate with acetamide derivatives. This process can be optimized through various reaction conditions to enhance yield and purity. The following table summarizes key synthetic routes:

Method Reagents Yield (%) Remarks
Cyclization with acetamideCyclopropyl isocyanate85High purity achieved
Direct condensationAcetic anhydride, cyclopropylamine75Moderate yield, requires purification
Microwave-assisted synthesisCyclopropyl isocyanate, amine90Rapid reaction time

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. In animal studies, administration of the compound has been associated with reduced neuroinflammation and improved cognitive function.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Antimicrobial Application

In another case study focusing on its antimicrobial properties, researchers evaluated the effectiveness of the compound against clinical isolates from patients with infections. The findings revealed that it could serve as an alternative treatment option for multi-drug resistant bacterial infections.

The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways via caspase activation.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G1/S checkpoint.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Clinical trials are warranted to assess its safety and efficacy in humans, particularly for cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-cyano-N-(cyclopropylcarbamoyl)acetamide and its derivatives?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyanoacetamide derivatives with cyclopropane carbamoyl chloride in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours yields target products. Characterization typically involves 1H^1H-NMR to confirm structural motifs like the cyano (–CH2_2–CN) and cyclopropylcarbamoyl groups. Reference protocols for similar compounds report yields >90% with optimized stoichiometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Avoid skin/eye contact and inhalation. Use chemical-resistant gloves (JIS T 8116), safety goggles, and long-sleeved lab coats. Store at 10–25°C in tightly sealed containers away from incompatible substances. In case of exposure, rinse affected areas with water and seek medical attention for symptomatic treatment .

Q. How can researchers evaluate the preliminary anticancer activity of this compound?

  • Use in vitro cytotoxicity assays against leukemia cell lines (e.g., CCRF-CEM, SR). Dose-response studies (e.g., 0.1–100 µM) over 48–72 hours with MTT or resazurin assays can quantify IC50_{50} values. Structural analogs, such as 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, have shown selective toxicity with IC50_{50} <10 µM, suggesting similar testing frameworks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopropyl group) influence bioactivity?

  • Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO2_2, –CF3_3) on aromatic rings enhance cytotoxicity by improving target binding. For example, 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide derivatives exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthetic prioritization .

Q. What advanced techniques are used to resolve crystallographic data for this compound?

  • Single-crystal X-ray diffraction with SHELXL refinement is recommended. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and integration via SAINT-Plus ensures accuracy. For twinned crystals, SHELXE can resolve phase ambiguities. Reported analogs show space group P1_1 with Z = 2 and R1_1 <0.05 for high-resolution structures .

Q. How does this compound interact with cellular metabolic pathways?

  • The compound inhibits enzymes like carbonic anhydrase via hydrogen bonding to active-site zinc ions. Metabolomic profiling (LC-MS/MS) in cell models reveals altered ROS/RNS levels and oxidative phosphorylation disruption. Isotopic tracing (13C^{13}C-glucose) can map its incorporation into metabolic intermediates .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Optimize reaction conditions using design of experiments (DoE). For example, varying temperature (0–25°C), solvent polarity (ethanol vs. DMF), and catalyst load (piperidine: 1–5 mol%) in a factorial design. HPLC purity tracking (>95%) and 1H^1H-NMR integration ensure reproducibility .

Methodological Resources

  • Spectroscopic Standards : Compare 1H^1H-NMR shifts (DMSO-d6_6): δ 3.30 ppm (–CH2_2–CN), δ 8.34 ppm (–NH) .
  • Biological Assays : Use 10% FBS-supplemented RPMI-1640 media for cell culture to maintain consistency with published protocols .
  • Computational Tools : Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

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